![molecular formula C11H20N2 B3060481 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine CAS No. 42833-29-4](/img/structure/B3060481.png)
1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine
Overview
Description
1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine, also known as MPDPH, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent dopamine reuptake inhibitor and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine , serve as crucial building blocks in medicinal chemistry. Their synthesis has been widely explored due to their prevalence in pharmaceuticals. Researchers have developed fast and cost-effective methods for creating substituted piperidines, which are essential for constructing drug molecules . These compounds can be modified to enhance bioavailability, selectivity, and pharmacokinetics.
CCR5 Antagonists for HIV-1 Treatment
1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine: derivatives have been investigated as potential CCR5 antagonists. These compounds aim to inhibit the CCR5 receptor, which plays a role in HIV-1 entry into host cells. Researchers have synthesized novel piperidin-4-ol derivatives and evaluated their biological activity using ligand-induced calcium mobilization assays. These efforts contribute to the search for new treatments against HIV-1 .
Biological Activity
Indole derivatives, including those containing piperidine moieties, exhibit diverse biological activities. While not specific to our compound, it’s worth noting that indole derivatives have been studied extensively. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, has various pharmacological effects . Although this information is not directly related to 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine , it underscores the broader significance of heterocyclic compounds in biological contexts.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially impact its bioavailability.
Result of Action
The pharmaceutical applications of synthetic and natural piperidines have been covered in the literature, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h5H,2-4,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSGGBPGZCTWNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388919 | |
Record name | 1H-957 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42833-29-4 | |
Record name | 1H-957 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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